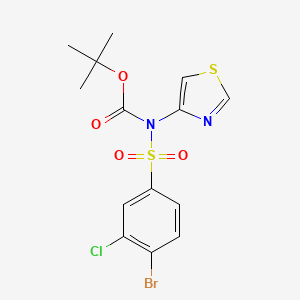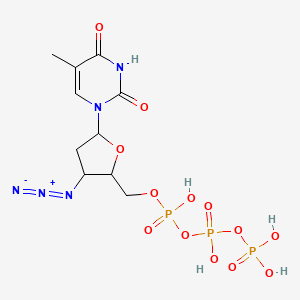
AzTTP (aqueous solution)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azidothymidine triphosphate (aqueous solution), also known as zidovudine triphosphate, is a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in antiviral therapies, particularly for the treatment of human immunodeficiency virus (HIV). The compound is a triphosphate derivative of azidothymidine, which is a structural analog of thymidine, one of the four nucleosides used as building blocks of DNA .
準備方法
Synthetic Routes and Reaction Conditions
Azidothymidine triphosphate is synthesized from azidothymidine through a series of phosphorylation reactions. The process involves the conversion of azidothymidine to its monophosphate form using a phosphorylating agent such as phosphorus oxychloride. This is followed by further phosphorylation to the diphosphate and triphosphate forms using pyrophosphate donors like adenosine triphosphate (ATP) in the presence of specific kinases .
Industrial Production Methods
Industrial production of azidothymidine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reagent concentrations. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥ 95% .
化学反応の分析
Types of Reactions
Azidothymidine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are less common for azidothymidine triphosphate due to its stable triphosphate structure.
Common Reagents and Conditions
Common reagents used in reactions involving azidothymidine triphosphate include phosphorylating agents, pyrophosphate donors, and nucleophiles. Reaction conditions often involve controlled temperatures, neutral to slightly basic pH, and the presence of specific enzymes or catalysts to facilitate the reactions .
Major Products
The major products formed from reactions involving azidothymidine triphosphate depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted derivatives of azidothymidine triphosphate .
科学的研究の応用
Azidothymidine triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the study of nucleoside analogs and their interactions with enzymes.
Biology: Employed in research on DNA synthesis and repair mechanisms, particularly in the context of viral replication.
Medicine: Integral in the development of antiviral therapies, especially for HIV treatment.
作用機序
Azidothymidine triphosphate exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the growing DNA chain during viral replication. due to the presence of the azido group, it causes chain termination, preventing further elongation of the DNA strand. This inhibition of DNA synthesis effectively halts viral replication .
類似化合物との比較
Similar Compounds
Lamivudine triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in HIV treatment.
Tenofovir diphosphate: A nucleotide analog reverse-transcriptase inhibitor with a similar mechanism of action.
Emtricitabine triphosphate: A nucleoside analog used in combination therapies for HIV.
Uniqueness
Azidothymidine triphosphate is unique due to its specific structure, which includes an azido group that causes chain termination during DNA synthesis. This structural feature makes it particularly effective in inhibiting the reverse transcriptase enzyme of HIV, distinguishing it from other nucleoside analogs .
特性
IUPAC Name |
[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
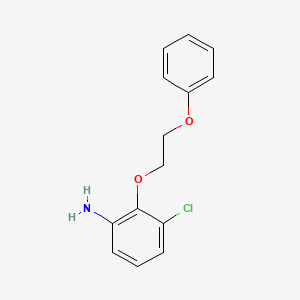
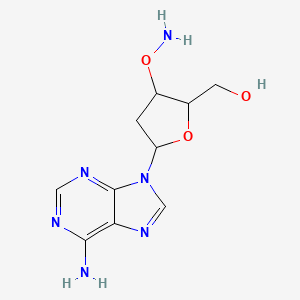

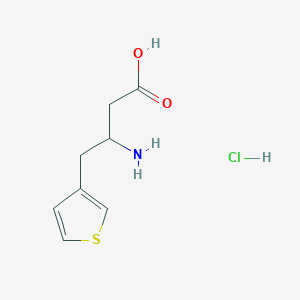

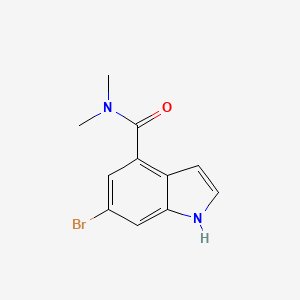





![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

